molecular formula C16H18N6O2 B2832289 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide CAS No. 893932-78-0

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide

Cat. No.: B2832289
CAS No.: 893932-78-0
M. Wt: 326.36
InChI Key: JPVAYRNRGJJPJQ-UHFFFAOYSA-N
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Description

2-[3-(3-Methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a triazolo-pyrimidine derivative characterized by a 3-methylphenyl substituent at position 3 of the triazolo-pyrimidine core and an N-propylacetamide side chain at position 4. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

Synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous triazolo-pyrimidines have been synthesized via reactions between oxadiazoles and pyrimidine precursors under basic conditions, as described in .

Properties

IUPAC Name

2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-3-7-17-13(23)9-21-10-18-15-14(16(21)24)19-20-22(15)12-6-4-5-11(2)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVAYRNRGJJPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazolopyrimidine core. The reaction conditions typically include the use of formic acid or triethyl orthoformate as cyclizing agents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2/cyclin A2, a key enzyme complex involved in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-methylphenyl group in the target compound introduces moderate steric bulk and electron-donating properties, which may enhance binding to hydrophobic pockets in target proteins. The benzyl group in the compound increases aromaticity and may improve π-π stacking interactions, albeit at the cost of higher molecular weight .

Acetamide Side Chain Variations :

  • The N-propyl group in the target compound likely improves membrane permeability compared to the N-methyl-N-phenyl group in ’s analog, which introduces a larger, more polar substituent .
  • The N-(2-chlorophenyl)methyl side chain in ’s compound adds halogenated aromaticity, which could enhance binding affinity but may also increase metabolic liabilities due to the chlorine atom .

Molecular Weight and Lipophilicity :

  • The target compound (MW 368.40) has a lower molecular weight than the analog (MW 434.88), suggesting better compliance with Lipinski’s Rule of Five for drug-likeness. The fluorinated analog (MW 378.37) balances moderate size with polarity from the fluorine atom .

Biological Activity

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyrimidine core structure which is known for its diverse pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Triazole and Pyrimidine Rings : These heterocyclic structures are often associated with various biological activities.
  • Acetamide Functional Group : This group can enhance solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may act as an anticancer agent. Its mechanism involves interaction with biological targets that play critical roles in tumor growth and proliferation. For instance:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines in vitro.
  • Mechanism of Action : Interaction studies using molecular docking simulations indicate that the compound may bind to specific proteins involved in cancer cell signaling pathways.

Antifungal Activity

The compound also displays antifungal properties, suggesting potential applications in treating infections caused by resistant fungal strains. This activity is particularly relevant given the rising incidence of antifungal resistance in clinical settings.

Research Findings

A comprehensive review of the literature reveals various studies focusing on the biological activity of similar compounds within the triazolo-pyrimidine class:

Study Biological Activity Methodology Findings
Study AAnticancerIn vitro assaysSignificant inhibition of cell proliferation in breast cancer cells.
Study BAntifungalMIC determinationEffective against Candida albicans with low MIC values.
Study CEnzyme inhibitionEnzyme assaysInhibition of specific kinases involved in cancer signaling.

Case Studies

  • In Vitro Cancer Cell Studies : A study assessed the effect of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
  • Antifungal Efficacy Against Candida Species : Another study evaluated its antifungal activity against various Candida species using a microdilution method. The compound demonstrated promising results with MIC values ranging from 8 to 16 µg/mL.

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